molecular formula C22H20N6O3S B15009272 1,5-dimethyl-4-{[(E)-{4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3-nitrophenyl}methylidene]amino}-2-phenyl-1,2-dihydro-3H-pyrazol-3-one

1,5-dimethyl-4-{[(E)-{4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3-nitrophenyl}methylidene]amino}-2-phenyl-1,2-dihydro-3H-pyrazol-3-one

Cat. No.: B15009272
M. Wt: 448.5 g/mol
InChI Key: FOANBTZSWPPOJF-UHFFFAOYSA-N
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Description

1,5-DIMETHYL-4-[(E)-({4-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]-3-NITROPHENYL}METHYLIDENE)AMINO]-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE is a complex organic compound with a molecular formula of C22H19N5O3 This compound is notable for its intricate structure, which includes an imidazole ring, a nitrophenyl group, and a pyrazolone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-DIMETHYL-4-[(E)-({4-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]-3-NITROPHENYL}METHYLIDENE)AMINO]-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the condensation of 4-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]-3-NITROBENZALDEHYDE with 1,5-DIMETHYL-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,5-DIMETHYL-4-[(E)-({4-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]-3-NITROPHENYL}METHYLIDENE)AMINO]-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the sulfur atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like thiols, amines, or halides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

1,5-DIMETHYL-4-[(E)-({4-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]-3-NITROPHENYL}METHYLIDENE)AMINO]-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Mechanism of Action

The mechanism of action of 1,5-DIMETHYL-4-[(E)-({4-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]-3-NITROPHENYL}METHYLIDENE)AMINO]-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE is not fully understood. it is believed to interact with various molecular targets and pathways, including:

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

    Receptor Binding: It may bind to specific receptors on cell surfaces, triggering a cascade of intracellular signaling events.

    DNA Interaction: The compound may intercalate into DNA, affecting gene expression and cellular replication processes.

Comparison with Similar Compounds

1,5-DIMETHYL-4-[(E)-({4-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]-3-NITROPHENYL}METHYLIDENE)AMINO]-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE can be compared with other similar compounds, such as:

Properties

Molecular Formula

C22H20N6O3S

Molecular Weight

448.5 g/mol

IUPAC Name

1,5-dimethyl-4-[[4-(1-methylimidazol-2-yl)sulfanyl-3-nitrophenyl]methylideneamino]-2-phenylpyrazol-3-one

InChI

InChI=1S/C22H20N6O3S/c1-15-20(21(29)27(26(15)3)17-7-5-4-6-8-17)24-14-16-9-10-19(18(13-16)28(30)31)32-22-23-11-12-25(22)2/h4-14H,1-3H3

InChI Key

FOANBTZSWPPOJF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=CC3=CC(=C(C=C3)SC4=NC=CN4C)[N+](=O)[O-]

Origin of Product

United States

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